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molecular formula C8H19NO2S B8751028 N-heptylmethanesulfonamide

N-heptylmethanesulfonamide

Cat. No. B8751028
M. Wt: 193.31 g/mol
InChI Key: CJVSMKINEHJIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812463

Procedure details

A solution of 7.5 ml (50 mmol) of n-heptylamine in 50 ml of THF was cooled in an ice-water bath. Methanesulfonyl chloride (1.93 ml, 25 mmol) was added dropwise, with stirring to the amine solution over a 4 minute period. After stirring for an additional 45 minutes the mixture was poured into dilute HCl, and the product was extracted with ethyl acetate. The extract was washed with brine, dried (Na2SO4) and evaporated in vacuo. The resulting yellow solid was recrystallized from hexane. Yield: 4.03 gm. 'H-NMR (CDCl3) δ 4.48 (1H, br t); 3.13 (2H, q, J=6H2); 2.96 (3H, s); 1.57 (2H, m); 1.30 (8H, br m); 0.89 (3H, br t).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:9][S:10](Cl)(=[O:12])=[O:11].Cl>C1COCC1>[CH2:1]([NH:8][S:10]([CH3:9])(=[O:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(CCCCCC)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 45 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(CCCCCC)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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